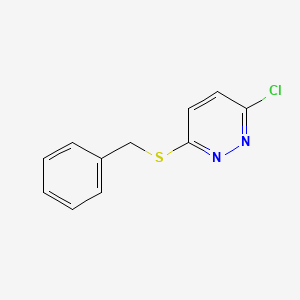

3-(Benzylthio)-6-chloropyridazine

Description

Properties

IUPAC Name |

3-benzylsulfanyl-6-chloropyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2S/c12-10-6-7-11(14-13-10)15-8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIYGOHXBRZKIDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NN=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Benzylthio 6 Chloropyridazine and Analogues

Conventional and Modern Synthetic Routes to Pyridazines

The construction of the pyridazine (B1198779) framework is a critical first step in the synthesis of 3-(benzylthio)-6-chloropyridazine. Over the years, chemists have developed a variety of methods, ranging from classical ring-closure reactions to more contemporary approaches.

Ring-Closure Reactions for Pyridazine Core Formation

The formation of the pyridazine ring typically involves the condensation of a 1,4-dicarbonyl compound or its equivalent with hydrazine (B178648) or its derivatives. A common and industrially significant starting material for many pyridazine syntheses is maleic anhydride (B1165640). google.com The reaction of maleic anhydride with hydrazine hydrate (B1144303) leads to the formation of 3,6-dihydroxypyridazine, also known as maleic hydrazide. google.comchemicalbook.com This intermediate serves as a versatile precursor for further functionalization.

Another approach involves the inverse-electron-demand Diels-Alder (IEDDA) reaction. rsc.orgrsc.org This powerful method utilizes electron-deficient tetrazines as dienes, which react with electron-rich dienophiles, such as alkynyl sulfides, to form pyridazines regioselectively after the extrusion of nitrogen gas. rsc.orgrsc.org This strategy offers a high degree of control over the substitution pattern of the resulting pyridazine ring. Furthermore, a Diaza-Wittig reaction has been employed as a key step in a strategy to access a variety of pyridazine derivatives starting from 1,3-diketones. nih.gov

The following table summarizes key ring-closure reactions for pyridazine synthesis:

| Starting Materials | Reagents | Product | Key Features |

| Maleic anhydride | Hydrazine hydrate, Hydrochloric acid | 3,6-Dihydroxypyridazine | Widely used industrial method. google.com |

| 1,2-Diacylcyclopentadienes (fulvenes) | Hydrazine hydrate, Methanol | 5,6-Fused ring pyridazines | Ring-closure on fulvenes. liberty.edu |

| Tetrazines and alkynyl sulfides | Heat or specific solvents (e.g., toluene, HFIP) | Trisubstituted pyridazines | Inverse-electron-demand Diels-Alder reaction. rsc.orgrsc.org |

| 1,3-Diketones | Diaza-Wittig reaction reagents | Substituted pyridazines | Versatile for varying substituents. nih.gov |

Strategic Introduction of Chloro and Thioether Functionalities

Once the pyridazine core is established, the next crucial steps involve the introduction of the chlorine atom and the benzylthio group. The timing and methodology of these introductions are key to a successful synthesis.

The most common precursor for introducing a chlorine atom at the 3 and 6 positions of the pyridazine ring is 3,6-dihydroxypyridazine. This is typically achieved through a chlorination reaction using a strong chlorinating agent. Phosphorus oxychloride (POCl₃) is a widely used reagent for this transformation, converting the dihydroxy compound into 3,6-dichloropyridazine (B152260). chemicalbook.comgoogle.com The reaction is often carried out in a suitable solvent at elevated temperatures. google.com Another method utilizes phosphorus pentachloride (PCl₅). google.com More recently, N-chlorosuccinimide (NCS) has been employed as a chlorinating agent in the presence of an acid, offering a potentially more environmentally friendly alternative. google.com

Halogenation can also be achieved on substituted pyridines through various methods, including electrophilic aromatic substitution, though this can require harsh conditions for electron-deficient rings like pyridazine. nih.govchemrxiv.org Metalation-halogenation sequences and reactions involving pyridine (B92270) N-oxides are alternative strategies to achieve specific halogenation patterns. nih.gov

The table below details common halogenation methods for the pyridazine ring:

| Starting Material | Reagent(s) | Product | Reaction Conditions |

| 3,6-Dihydroxypyridazine | Phosphorus oxychloride (POCl₃) | 3,6-Dichloropyridazine | 0-80 °C in a suitable solvent. google.com |

| 3,6-Dihydroxypyridazine | Phosphorus pentachloride (PCl₅) | 3,6-Dichloropyridazine | Heated to 125 °C. google.com |

| 3,6-Dihydroxypyridazine | N-chlorosuccinimide (NCS), Hydrochloric acid | 3,6-Dichloropyridazine | Heated in ethanol (B145695). google.com |

With 3,6-dichloropyridazine in hand, the introduction of the benzylthio group is typically accomplished through a nucleophilic aromatic substitution reaction. The chlorine atoms on the electron-deficient pyridazine ring are susceptible to displacement by nucleophiles. Benzyl (B1604629) mercaptan (phenylmethanethiol), a readily available thiol, is the nucleophile of choice for this transformation. wikipedia.org

The reaction of 3,6-dichloropyridazine with benzyl mercaptan, often in the presence of a base, leads to the selective substitution of one of the chlorine atoms to form 3-(benzylthio)-6-chloropyridazine. The choice of base and solvent can influence the reaction's efficiency and selectivity. This selective monosubstitution is a key step in the synthesis of the target compound. It has been noted that in the reaction of 3-allylthio-6-chloropyridazine with various amines, the substitution occurs at the 6-position, suggesting that the 3-position is less reactive after the initial thioether substitution. nih.gov

Chemoselective Functionalization Strategies

The synthesis of specifically substituted pyridazines like 3-(benzylthio)-6-chloropyridazine relies heavily on controlling the regioselectivity of the reactions.

Regioselective Substitutions on the Pyridazine Ring

The pyridazine ring exhibits distinct reactivity at its different positions. The carbon atoms at positions 3 and 6 are electron-deficient and thus are the primary sites for nucleophilic attack. nih.gov This is evident in the reaction of 3,6-dichloropyridazine with nucleophiles. The substitution of the first chlorine atom to introduce the benzylthio group generally proceeds smoothly.

Studies on the reaction of 3,6-dichloropyridazine with ammonia (B1221849) show that 3-amino-6-chloropyridazine (B20888) can be synthesized, indicating the susceptibility of one of the chlorine atoms to nucleophilic displacement. google.comgoogle.com Similarly, the reaction of 3-allylthio-6-chloropyridazine with various amines results in the substitution of the remaining chlorine atom at the 6-position, highlighting the regioselectivity of these reactions. nih.gov The inherent electronic properties of the pyridazine ring, further influenced by the existing substituents, dictate the position of subsequent functionalization.

Transformations of the Chloro Substituent

The chlorine atom at the 6-position of the pyridazine ring is a versatile handle for introducing a wide array of functional groups through various chemical transformations. Nucleophilic substitution and modern cross-coupling reactions are the principal strategies employed for this purpose.

One of the most powerful methods for modifying the chloro substituent is through palladium-catalyzed cross-coupling reactions. These reactions facilitate the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. thieme-connect.com

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloropyridazine with an organoboron reagent (like a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a highly effective method for introducing aryl and heteroaryl groups. thieme-connect.com For instance, 3-chloro-6-methoxypyridazine (B157567) has been successfully coupled with phenylboronic acid to yield 3-methoxy-6-phenylpyridazine. thieme-connect.com Chloropyridazines have been shown to be efficient substrates for these reactions, sometimes demonstrating reactivity comparable to iodo derivatives. thieme-connect.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the chloropyridazine with amines. It is a key method for synthesizing aminopyridazine derivatives, which are prevalent in many biologically active molecules. thieme-connect.com

Sonogashira Coupling: This reaction couples the chloropyridazine with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to introduce alkynyl moieties onto the pyridazine ring. thieme-connect.com

Stille Coupling: In this reaction, the chloropyridazine is coupled with an organotin compound, providing another effective route for C-C bond formation. thieme-connect.com

Beyond palladium catalysis, the chloro group can be displaced by various nucleophiles. For example, 3-chloropyridazine (B74176) derivatives can react with hydrazine hydrate to afford the corresponding hydrazinylpyridazine, which can then be used as a building block for constructing fused heterocyclic systems like pyridazinotriazines. nih.gov Additionally, tandem hydroamination-nucleophilic aromatic substitution (SNAr) sequences provide a catalyst-free method for synthesizing fused pyrrolo[2,3-c]pyridazines from appropriate precursors. acs.org

Table 1: Selected Transformations of the Chloro Substituent on the Pyridazine Ring

| Reaction Type | Reagents/Catalyst | Product Type | Reference |

| Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd Catalyst, Base | Aryl-substituted pyridazine | thieme-connect.com |

| Buchwald-Hartwig Amination | R-NH₂, Pd Catalyst, Base | Amino-substituted pyridazine | thieme-connect.com |

| Sonogashira Coupling | Terminal alkyne, Pd Catalyst, Cu(I) | Alkynyl-substituted pyridazine | thieme-connect.com |

| Stille Coupling | Organostannane, Pd Catalyst | Alkyl/Aryl-substituted pyridazine | thieme-connect.com |

| Nucleophilic Substitution | Hydrazine Hydrate | Hydrazinyl-pyridazine | nih.gov |

Modifications involving the Benzylthio Group

The benzylthio group offers another site for molecular modification, primarily through reactions involving the sulfur atom. The transformability of sulfur substituents is a key advantage in diversifying the pyridazine scaffold. A regioselective synthesis of trisubstituted pyridazines using alkynyl sulfides has been described, where the resulting sulfur substituents can be further transformed. rsc.orgrsc.org

Key transformations include:

Oxidation: The sulfide (B99878) can be oxidized to a sulfoxide (B87167) or a sulfone. For example, the oxidation of a 4-sulfanylpyridazine to its corresponding sulfoxide can be achieved using a molybdenum catalyst. rsc.org These oxidized forms can then serve as better leaving groups in subsequent substitution reactions, expanding the synthetic utility.

Cleavage: The benzyl-sulfur bond can be cleaved under specific reductive or oxidative conditions to yield a thiol or other functional groups.

These modifications allow for the introduction of new functionalities at the 3-position of the pyridazine ring, complementing the transformations possible at the 6-chloro position.

Advanced Synthetic Techniques and Green Chemistry Principles

Modern synthetic chemistry emphasizes not only the efficiency and yield of reactions but also their environmental impact. Advanced techniques and green chemistry principles are increasingly being applied to the synthesis of pyridazine derivatives. ekb.egliberty.edu

Catalytic Approaches (e.g., Palladium-Catalyzed Cross-Coupling Reactions)

Catalytic methods, especially those employing transition metals like palladium, are central to the advanced synthesis of pyridazines. liberty.edu As discussed previously (Section 2.2.2), palladium-catalyzed cross-coupling reactions are indispensable for functionalizing the pyridazine nucleus. thieme-connect.com These reactions are highly atom-economical and allow for the construction of complex molecules under relatively mild conditions. researchgate.net

The versatility of palladium catalysis is demonstrated by its application in synthesizing a wide range of substituted pyridazines and related heterocycles:

C-C Bond Formation: Suzuki, Stille, Sonogashira, and Heck reactions are routinely used to append new carbon-based substituents. thieme-connect.comthieme-connect.com

C-N/C-O Bond Formation: The Buchwald-Hartwig amination and its oxygen-analogue are crucial for installing amine and ether linkages. thieme-connect.com

The development of sophisticated ligands has further enhanced the scope and efficiency of these catalytic systems, enabling reactions with previously challenging substrates. nih.gov While palladium is prominent, other metals like ruthenium have also been used in catalytic pyridazine synthesis. liberty.edu

Table 2: Examples of Palladium-Catalyzed Reactions in Pyridazine Synthesis

| Reaction | Catalyst System (Example) | Bond Formed | Application | Reference |

| Suzuki Coupling | Pd(PPh₃)₄ / Na₂CO₃ | C-C | Arylation | thieme-connect.com |

| Stille Coupling | PdCl₂(PPh₃)₂ | C-C | Alkenylation | thieme-connect.com |

| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI | C-C | Alkynylation | thieme-connect.com |

| Buchwald-Hartwig | Pd(dba)₂ / Ligand | C-N | Amination | thieme-connect.com |

Sustainable Methodologies in Pyridazine Synthesis

Adherence to green chemistry principles is crucial for developing environmentally benign synthetic processes. In pyridazine synthesis, this involves several strategies aimed at reducing waste, avoiding hazardous materials, and improving energy efficiency.

Metal-Free Reactions: While catalytic methods are powerful, avoiding heavy metals is a key green objective. Metal-free protocols for pyridazine synthesis have been developed, such as the aza-Diels-Alder reaction between 1,2,3-triazines and 1-propynylamines, which proceeds under neutral conditions. organic-chemistry.orgorganic-chemistry.org

Alternative Energy Sources: As mentioned, microwave heating is a green tool. ekb.eg Another technique is grinding, a solvent-free method that can be used to prepare pyridazinone derivatives. ekb.eg

Catalyst-Free Conditions: The development of reactions that proceed efficiently without any catalyst represents an ideal green methodology. Tandem reactions, such as the hydroamination–SNAr sequence for making fused pyridazines, can sometimes be achieved under catalyst-free conditions. acs.org

These sustainable approaches contribute to making the synthesis of pyridazines and their derivatives more economical and environmentally friendly. organic-chemistry.org

Chemical Reactivity and Transformations of 3 Benzylthio 6 Chloropyridazine

Reactivity of the Pyridazine (B1198779) Core

The two adjacent nitrogen atoms in the pyridazine ring act as strong electron-withdrawing groups, which lowers the electron density of the ring carbons, making it susceptible to certain types of reactions while deactivating it towards others. blumberginstitute.org

The pyridazine ring is inherently electron-deficient, which makes it highly activated for nucleophilic aromatic substitution (SNAr) reactions. blumberginstitute.orgwikipedia.org This reactivity is further enhanced by the presence of a good leaving group, such as a halide. In an SNAr reaction, a nucleophile attacks an electron-poor aromatic ring, displacing a leaving group. wikipedia.org The reaction typically proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. openstax.org For pyridazine systems, the negative charge in this intermediate can be effectively delocalized onto the electronegative nitrogen atoms, which stabilizes the intermediate and facilitates the reaction. wikipedia.org

While the chlorine at the C6 position is the primary site for nucleophilic attack (see section 3.2.1), the benzylthio group at the C3 position could also potentially be displaced by exceptionally strong nucleophiles under harsh conditions, although this is less common. The relative reactivity of different positions on the pyridazine ring is influenced by both electronic and steric factors. For instance, in 3,6-dichloropyridazine (B152260), nucleophilic attack by amines preferentially occurs at the C3 position, which is suggested to be more electrophilic.

Electrophilic aromatic substitution (SEAr) involves the attack of an electrophile on the aromatic ring. libretexts.org This type of reaction is characteristic of electron-rich aromatic compounds like benzene (B151609). The pyridazine ring, being electron-deficient, is strongly deactivated towards electrophilic attack. youtube.com The nitrogen atoms withdraw electron density, making the ring nucleophilicity very low. Furthermore, under the acidic conditions often required for SEAr reactions (e.g., nitration, sulfonation), the basic nitrogen atoms of the pyridazine ring are likely to be protonated. youtube.com This protonation further increases the electron-withdrawing nature of the ring, converting the substituent into a powerful deactivating group and making electrophilic substitution even more difficult. youtube.com Consequently, electrophilic aromatic substitution is not a typical or synthetically useful reaction pathway for 3-(Benzylthio)-6-chloropyridazine under standard conditions.

The pyridazine ring can participate in both oxidation and reduction reactions. The reduction of the pyridazine core can lead to dihydropyridazine (B8628806) or tetrahydropyridazine structures. Conversely, substituted 1,6-dihydropyridazines can be readily converted to the corresponding pyridazine derivatives through oxidative aromatization, often using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). researchgate.net

Oxidation can also occur at the nitrogen atoms to form N-oxides. For example, the reaction of 3,6-dichloropyridazine with an oxidizing agent can yield 3,6-dichloropyridazine 1-oxide. rsc.org These N-oxides exhibit altered reactivity compared to the parent pyridazine. For instance, in displacement reactions with 3,6-dichloropyridazine 1-oxide, sulfur nucleophiles have been shown to selectively attack the 6-position. rsc.org

Reactions at the Chlorine Atom

The chlorine atom at the C6 position is an excellent handle for introducing further molecular diversity, primarily through displacement and cross-coupling reactions.

The chlorine atom on 3-(Benzylthio)-6-chloropyridazine is readily displaced by various nucleophiles via the SNAr mechanism. openstax.orglibretexts.org The electron-withdrawing nature of the pyridazine ring system activates the C6 position for nucleophilic attack. This allows for the introduction of a wide range of functional groups.

Common nucleophiles used in these displacement reactions include:

Amines: Reaction with primary or secondary amines introduces substituted amino groups, a common transformation in the synthesis of biologically active molecules.

Alcohols/Alkoxides: Alkoxides can displace the chlorine to form ether linkages.

Thiols/Thiolates: Thiolates can be used to introduce new thioether groups. Studies on the related 3,6-dichloropyridazine 1-oxide show that sulfur nucleophiles like sodium sulfide (B99878) and phenylmethanethiol readily displace the chlorine at the 6-position. rsc.org

The table below summarizes representative displacement reactions on the related 6-chloro-pyridazine scaffold.

| Starting Material | Nucleophile | Reagent/Conditions | Product | Reference |

| 3,6-Dichloropyridazine | N-Methylbenzylamine | K2CO3, DMF, 80°C | N-benzyl-6-chloro-N-methylpyridazin-3-amine | |

| 3,6-Dichloropyridazine 1-oxide | Sodium sulfide (Na2S) | Not specified | 3-Chloropyridazine-6-thiol 1-oxide | rsc.org |

| 3,6-Dichloropyridazine 1-oxide | Phenylmethanethiol | Not specified | 3-Chloro-6-(benzylthio)pyridazine 1-oxide | rsc.org |

| 7-benzyl-4-chloro-2-pyridyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | Secondary Amines (e.g., Morpholine, Piperidine) | K2CO3, Dioxane, Boil | 4-Amino-7-benzyl-2-pyridyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidines | researchgate.net |

Modern synthetic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. The C-Cl bond in 3-(Benzylthio)-6-chloropyridazine can be activated by catalysts, typically those based on palladium or nickel, to participate in such reactions. researchgate.netchemrxiv.org

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. It is a powerful method for creating new C-C bonds by introducing aryl or vinyl substituents. Research on the related 6-chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine (B1624648) has demonstrated successful Suzuki cross-coupling with various arylboronic acids to yield 6-aryl derivatives. researchgate.net The choice of base and reaction time can influence the outcome of the reaction. researchgate.net

Other Cross-Coupling Reactions: While Suzuki coupling is common, other reactions like Buchwald-Hartwig amination (for C-N bond formation), Sonogashira coupling (for C-C triple bond formation), and Heck coupling are also theoretically possible at this position, providing extensive options for diversification. Nickel-catalyzed electrochemical cross-coupling reactions have also emerged as a powerful, redox-neutral method for coupling aryl halides with nucleophiles. nih.gov

The table below presents findings from a Suzuki cross-coupling study on a structurally analogous compound.

| Starting Material | Coupling Partner | Catalyst/Base | Product | Reference |

| 6-chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine | 4-tert-butylphenylboronic acid | Pd(PPh3)4 / Na2CO3 | 6-(4-tert-butylphenyl)-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine | researchgate.net |

| 6-chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine | 4-biphenylboronic acid | Pd(PPh3)4 / Na2CO3 | 6-(biphenyl-4-yl)-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine | researchgate.net |

Reactivity of the Benzylthio Moiety

The benzylthio group attached to the C3 position of the 6-chloropyridazine ring exhibits a rich and varied chemical reactivity. This includes transformations at the sulfur atom, cleavage of the carbon-sulfur bond, and its involvement in the construction of fused heterocyclic systems.

Sulfur Oxidation States and their Transformations

The sulfur atom in the benzylthio group can exist in different oxidation states, primarily as a thioether, sulfoxide (B87167), and sulfone. The selective oxidation of the thioether is a common transformation, yielding the corresponding sulfoxides and sulfones, which are valuable intermediates in organic synthesis.

The oxidation of thioethers to sulfoxides can be achieved with a variety of oxidizing agents. For instance, the selective oxidation of various aryl and aliphatic sulfides to sulfoxides has been reported using 30% hydrogen peroxide in the presence of a recyclable silica-based tungstate (B81510) catalyst at room temperature organic-chemistry.org. Another effective method involves the use of meta-chloroperoxybenzoic acid (m-CPBA), a reagent known for its ability to oxidize sulfides to sulfoxides and sulfones repec.org. The controlled oxidation to the sulfoxide is often possible by using one equivalent of the oxidizing agent at low temperatures, while the use of excess oxidant and higher temperatures typically leads to the corresponding sulfone.

Table 1: Representative Conditions for the Oxidation of Thioethers to Sulfoxides and Sulfones

| Substrate Analogue | Oxidizing Agent | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 3-Aryl-2-phenyl-1,3-thiazolidin-4-one | Oxone® (3 equiv.) | Not specified | Room Temp. | Sulfoxide | Not specified | repec.orgresearchgate.netccsenet.org |

| 3-Aryl-2-phenyl-1,3-thiazolidin-4-one | Oxone® (>3 equiv.) | Not specified | High Temp. | Sulfone | Not specified | repec.orgresearchgate.netccsenet.org |

| Aryl/Aliphatic Sulfides | 30% H₂O₂ / Silica-tungstate catalyst | Not specified | Room Temp. | Sulfoxide/Sulfone | Good to Excellent | organic-chemistry.org |

Cleavage and Exchange Reactions of the Thioether Linkage

The carbon-sulfur bond of the benzylthio group can be cleaved under various conditions, allowing for the introduction of other functional groups or the complete removal of the sulfur-containing moiety.

Reductive desulfurization is a common method for cleaving the C-S bond. Raney Nickel is a widely used reagent for this purpose, effecting the hydrogenolysis of the C-S bond to yield the corresponding hydrocarbon organicreactions.org. In the case of 3-(benzylthio)-6-chloropyridazine, treatment with Raney Nickel would be expected to yield 3-benzyl-6-chloropyridazine. The desulfurization reaction is typically carried out in a solvent such as ethanol (B145695) at room temperature or with gentle heating. This method has been successfully applied to the reductive desulfurization of 3-cyano-2-methylthiopyridines epa.gov.

The benzylthio group can also be displaced by nucleophiles in a nucleophilic aromatic substitution reaction. The electron-deficient nature of the pyridazine ring facilitates such substitutions, particularly at positions activated by electron-withdrawing groups. While the chloro substituent at the C6 position is a good leaving group, the benzylthio group at the C3 position can also be displaced, especially with soft nucleophiles or under specific catalytic conditions. For instance, nucleophilic substitution reactions of halopyridines with amines are well-documented youtube.comyoutube.comlibretexts.orgchemguide.co.uk. Although direct examples for the displacement of a benzylthio group on a pyridazine ring by amines were not found in the searched literature, this type of transformation is plausible.

The following table outlines general conditions for related C-S bond cleavage reactions.

Table 2: General Conditions for Cleavage of Thioether Linkages

| Reaction Type | Substrate Analogue | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Reductive Desulfurization | 3-Cyano-2-methylthiopyridines | Raney Nickel | Ethanol, Heat | 3-Aminomethylpyridines | epa.gov |

| Nucleophilic Substitution | Halopyridines | Amines | Heat | Aminopyridines | youtube.comyoutube.com |

Participation in Annulation Reactions

The pyridazine ring system, including derivatives like 3-(benzylthio)-6-chloropyridazine, can participate in annulation reactions to form fused heterocyclic systems. These reactions are valuable for the construction of complex polycyclic molecules with potential biological activity.

One of the most common types of annulation reactions involving pyridazines is the inverse-electron-demand Diels-Alder (IEDDA) reaction. In this type of reaction, the electron-deficient pyridazine acts as the diene, reacting with an electron-rich dienophile quora.comorganic-chemistry.orguniversiteitleiden.nl. The presence of electron-withdrawing groups on the pyridazine ring, such as the chloro group in 3-(benzylthio)-6-chloropyridazine, enhances its reactivity as a diene. The reaction typically proceeds with the elimination of a small molecule, such as nitrogen gas from a triazine precursor to a pyridazine, leading to the formation of a new aromatic ring.

While specific examples of 3-(benzylthio)-6-chloropyridazine participating in annulation reactions were not found in the provided search results, the general reactivity pattern of pyridazines in IEDDA reactions is well-established. For instance, 1,2,3-triazines can react with ynamines in an aza-Diels-Alder reaction to form pyridazine derivatives organic-chemistry.org. Furthermore, intramolecular cyclization reactions of substituted pyridazines can lead to the formation of fused ring systems fao.org.

The following table provides examples of annulation reactions involving pyridazine-like structures.

Table 3: Examples of Annulation Reactions Leading to Fused Pyridazine Systems

| Reaction Type | Reactants | Conditions | Product | Reference |

|---|---|---|---|---|

| Inverse-Electron-Demand Diels-Alder | 1,2,3-Triazines and 1-Propynylamines | Neutral conditions | 6-Aryl-pyridazin-3-amines | organic-chemistry.org |

| Intramolecular Radical Cyclization | 2-Substituted 3,4-dihydropyrazines | Tributyltin hydride | 3-Substituted tetrahydropyrazinoisoquinolines | fao.org |

| [4+2] Annulation | 3-Substituted benzoisothiazole 1,1-dioxides and 1,2-diaza-1,3-dienes | MeCN, 25 °C | Spiropyridazine-benzosultams |

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 3-(Benzylthio)-6-chloropyridazine, ¹H NMR, ¹³C NMR, and various two-dimensional (2D) NMR techniques are employed for a complete structural assignment.

Proton NMR (¹H NMR) Chemical Shifts and Coupling Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton, while coupling constants (J), measured in Hertz (Hz), reveal the number and proximity of neighboring protons.

In the ¹H NMR spectrum of 3-(Benzylthio)-6-chloropyridazine, the aromatic protons of the benzyl (B1604629) group typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The methylene (B1212753) protons (-CH₂-) of the benzyl group exhibit a singlet at approximately δ 4.5 ppm. The protons on the pyridazine (B1198779) ring appear as two doublets, characteristic of an AX system. The proton at position 4 of the pyridazine ring typically resonates at a lower field (around δ 7.7 ppm) compared to the proton at position 5 (around δ 7.5 ppm) due to the differing electronic effects of the adjacent substituents. The coupling constant between these two protons is typically in the range of 8-9 Hz, indicative of ortho coupling in a six-membered heterocyclic ring.

Table 1: ¹H NMR Spectroscopic Data for 3-(Benzylthio)-6-chloropyridazine

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-4 (pyridazine) | ~7.7 | Doublet | 8-9 |

| H-5 (pyridazine) | ~7.5 | Doublet | 8-9 |

| -CH₂- (benzyl) | ~4.5 | Singlet | - |

Carbon-13 NMR (¹³C NMR) Chemical Shifts and Multiplicities

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. The chemical shifts of carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms.

For 3-(Benzylthio)-6-chloropyridazine, the carbon atoms of the pyridazine ring exhibit distinct chemical shifts. The carbon atom attached to the sulfur (C-3) is typically found around δ 160 ppm, while the carbon bearing the chlorine atom (C-6) appears at a similar downfield region. The other two pyridazine carbons (C-4 and C-5) resonate in the aromatic region, typically between δ 120-130 ppm. The methylene carbon of the benzyl group shows a signal around δ 35-40 ppm. The aromatic carbons of the benzyl group appear in the characteristic range of δ 127-137 ppm, with the ipso-carbon (the carbon attached to the methylene group) appearing at a distinct chemical shift.

Table 2: ¹³C NMR Spectroscopic Data for 3-(Benzylthio)-6-chloropyridazine

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C-3 (pyridazine) | ~160 |

| C-6 (pyridazine) | ~160 |

| C-4 (pyridazine) | 120-130 |

| C-5 (pyridazine) | 120-130 |

| -CH₂- (benzyl) | 35-40 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) : The ¹H-¹H COSY spectrum reveals proton-proton couplings. For 3-(Benzylthio)-6-chloropyridazine, a cross-peak between the signals of the pyridazine protons (H-4 and H-5) would confirm their ortho-relationship. sdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC (or HMQC) experiment correlates directly bonded proton and carbon atoms. columbia.edu This allows for the unambiguous assignment of the protonated carbons in the molecule by linking the proton signals to their attached carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). columbia.edu This is particularly useful for identifying quaternary carbons and for assembling the molecular fragments. For instance, correlations from the methylene protons of the benzyl group to the C-3 of the pyridazine ring and to the ipso-carbon of the phenyl ring would confirm the benzylthio substituent's connection. Similarly, long-range correlations between the pyridazine protons and the ring carbons would solidify the assignments of the heterocyclic core. researchgate.net

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

In the mass spectrum of 3-(Benzylthio)-6-chloropyridazine, the molecular ion peak [M]⁺ would be observed, and its mass would correspond to the sum of the atomic masses of its constituent atoms. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion, with a [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

The fragmentation of 3-(Benzylthio)-6-chloropyridazine under electron impact ionization would likely involve cleavage of the benzylic C-S bond and the S-pyridazine bond. A prominent fragment ion would be the benzyl cation [C₇H₇]⁺ at m/z 91, which is a very stable tropylium (B1234903) ion. Another significant fragmentation pathway could involve the loss of the benzyl group to give the [M-C₇H₇]⁺ fragment. Further fragmentation of the pyridazine ring could also occur, leading to smaller charged fragments. The analysis of these fragmentation patterns provides valuable confirmation of the compound's structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. s-a-s.org

The IR spectrum of 3-(Benzylthio)-6-chloropyridazine would display several characteristic absorption bands:

Aromatic C-H stretching: These vibrations typically appear in the region of 3000-3100 cm⁻¹. libretexts.org

Aliphatic C-H stretching: The C-H stretching of the methylene group (-CH₂-) would be observed in the 2850-3000 cm⁻¹ range. libretexts.org

C=C and C=N stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic benzyl ring and the carbon-nitrogen double bonds in the pyridazine ring would appear in the 1400-1600 cm⁻¹ region. pressbooks.pub

C-S stretching: The carbon-sulfur stretching vibration is typically weak and appears in the fingerprint region, around 600-800 cm⁻¹.

C-Cl stretching: The carbon-chlorine stretching vibration also falls in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for 3-(Benzylthio)-6-chloropyridazine

| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H | Stretching | 2850-3000 |

| C=C / C=N | Stretching | 1400-1600 |

| C-S | Stretching | 600-800 |

X-ray Crystallography for Solid-State Molecular Structure Determination

A crystal structure analysis would reveal the planarity of the pyridazine ring and the orientation of the benzylthio substituent relative to the heterocyclic core. mdpi.com It would provide accurate measurements of the C-S, S-C, and C-Cl bond lengths, as well as the bond angles within the pyridazine ring and the benzyl group. Furthermore, the analysis of the crystal packing would reveal any intermolecular interactions, such as π-π stacking or hydrogen bonds, that might be present in the solid state. This detailed structural information is invaluable for understanding the compound's physical and chemical properties.

Table 4: Chemical Compounds Mentioned

| Compound Name |

|---|

Chromatographic Purity Analysis (e.g., HPLC, GC)

The purity of 3-(Benzylthio)-6-chloropyridazine can be quantitatively assessed using chromatographic methods. These techniques are essential for quality control, ensuring that the compound meets the required specifications for its intended use, often as an intermediate in the synthesis of more complex molecules. The choice between HPLC and GC depends on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the purity analysis of a broad range of organic compounds. For 3-(Benzylthio)-6-chloropyridazine, a reversed-phase HPLC method would typically be employed. In this method, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases.

While specific application notes detailing the HPLC analysis of 3-(Benzylthio)-6-chloropyridazine are not extensively available in peer-reviewed literature, a general methodology can be proposed based on the analysis of structurally related pyridazine derivatives. The progress of reactions involving similar pyridazine compounds is often monitored by HPLC, indicating its suitability for analyzing these types of molecules.

A hypothetical HPLC method for 3-(Benzylthio)-6-chloropyridazine could involve the following parameters:

| Parameter | Condition |

| Chromatographic Column | C18 bonded silica (B1680970) gel (e.g., 4.6 mm x 250 mm, 5 µm particle size) |

| Mobile Phase | A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | UV detection at a wavelength where the compound exhibits maximum absorbance, likely in the range of 210-280 nm due to the aromatic and pyridazine rings |

| Column Temperature | Ambient or controlled at a specific temperature (e.g., 30 °C) to ensure reproducibility |

| Injection Volume | 10-20 µL |

The retention time of the main peak corresponding to 3-(Benzylthio)-6-chloropyridazine would be determined, and the area of this peak relative to the total area of all peaks in the chromatogram would be used to calculate the purity.

Gas Chromatography (GC)

Gas chromatography is another powerful technique for purity assessment, particularly for volatile and thermally stable compounds. Given the molecular structure of 3-(Benzylthio)-6-chloropyridazine, it is likely amenable to GC analysis. The progress of synthetic reactions for related pyridazine compounds is also commonly monitored by GC.

A typical GC method for this compound might utilize a capillary column with a non-polar or mid-polar stationary phase. The sample, dissolved in a suitable volatile solvent, would be injected into a heated inlet where it is vaporized and carried onto the column by an inert carrier gas.

A general set of GC conditions could be as follows:

| Parameter | Condition |

| Chromatographic Column | Capillary column with a phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness) |

| Carrier Gas | Helium or Nitrogen at a constant flow or pressure |

| Inlet Temperature | 250-280 °C |

| Oven Temperature Program | A temperature gradient starting from a lower temperature (e.g., 100 °C) and ramping up to a higher temperature (e.g., 300 °C) to ensure separation of components with different boiling points |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

| Injection Mode | Split or splitless, depending on the sample concentration |

The resulting chromatogram would show a peak for 3-(Benzylthio)-6-chloropyridazine at a specific retention time, and any impurities would appear as separate peaks. The percentage purity is calculated based on the relative peak areas.

Theoretical and Computational Studies on 3 Benzylthio 6 Chloropyridazine

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 3-(Benzylthio)-6-chloropyridazine. These calculations provide a detailed picture of the molecule's electronic landscape, which governs its chemical behavior. By solving approximations of the Schrödinger equation, DFT can determine the molecule's geometry, energy, and the distribution of its electrons.

Electronic Structure and Molecular Orbitals (HOMO-LUMO)

The electronic structure of a molecule is defined by its molecular orbitals, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) being of particular importance. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more easily polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. Current time information in Edmonton, CA.

For molecules analogous to 3-(Benzylthio)-6-chloropyridazine, DFT calculations at levels such as B3LYP/6-31G(d,p) are commonly used to determine these orbital energies. The HOMO is typically localized on the electron-rich parts of the molecule, which in this case would likely involve the sulfur atom and the pyridazine (B1198779) ring, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is generally distributed over the electron-deficient regions, representing the sites susceptible to nucleophilic attack. The precise energies and distributions are dependent on the specific computational method and basis set employed.

Table 1: Representative Frontier Molecular Orbital Energies for a Pyridazine Derivative

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These values are illustrative for a related heterocyclic compound and are not specific experimental or calculated values for 3-(Benzylthio)-6-chloropyridazine.

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays the electrostatic potential on the electron density surface, with different colors representing varying potential values. Regions of negative potential (typically colored red) are associated with high electron density and are prone to electrophilic attack, while areas of positive potential (usually blue) indicate electron-deficient regions that are susceptible to nucleophilic attack.

For 3-(Benzylthio)-6-chloropyridazine, the MEP map would be expected to show negative potential around the nitrogen atoms of the pyridazine ring and the sulfur atom of the thioether group, due to the presence of lone pairs of electrons. These regions would be the likely sites for interactions with electrophiles or hydrogen bond donors. Positive potential would likely be observed around the hydrogen atoms.

Reaction Pathways and Transition State Analysis

Computational methods can also be employed to explore the mechanisms of chemical reactions involving 3-(Benzylthio)-6-chloropyridazine. By mapping the potential energy surface of a reaction, it is possible to identify the most probable reaction pathways, locate transition states, and calculate activation energies. This information is crucial for understanding the kinetics and thermodynamics of a reaction.

Transition state analysis, a key component of these studies, focuses on identifying the highest energy point along the reaction coordinate. The structure of the transition state provides insight into the geometry of the molecule as it transforms from reactant to product. Computational tools can be used to calculate the vibrational frequencies of the transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein or nucleic acid. This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target recognition.

Prediction of Binding Modes and Affinities with Biological Macromolecules

Molecular docking simulations can predict how 3-(Benzylthio)-6-chloropyridazine might bind to the active site of a biological target. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding pocket of the receptor and then scoring these poses based on a scoring function that estimates the binding affinity. The scoring function typically considers factors such as electrostatic interactions, hydrogen bonding, van der Waals forces, and desolvation penalties.

The results of a docking study can provide a detailed 3D model of the ligand-receptor complex, highlighting the key interactions that stabilize the bound state. For instance, the nitrogen atoms of the pyridazine ring could act as hydrogen bond acceptors, while the benzyl (B1604629) group might engage in hydrophobic or π-π stacking interactions with aromatic residues in the binding site. The predicted binding affinity, often expressed as a binding energy or an estimated inhibition constant (Ki), provides a quantitative measure of the ligand's potency.

Table 2: Illustrative Molecular Docking Results for a Pyridazine Analog with a Kinase Target

| Parameter | Value |

|---|---|

| Binding Energy (kcal/mol) | -8.5 |

| Predicted Inhibition Constant (Ki) (µM) | 0.25 |

| Key Interacting Residues | Leu83, Val91, Ala104, Lys106 |

| Types of Interactions | Hydrogen bond, Hydrophobic interactions |

Note: This data is representative for a similar class of compounds and does not reflect specific experimental or computational results for 3-(Benzylthio)-6-chloropyridazine.

Identification of Putative Molecular Targets

In addition to elucidating the binding mode to a known target, molecular docking can also be used in reverse, a process known as inverse or reverse docking. In this approach, a ligand of interest is docked against a library of known protein structures to identify potential biological targets. This can be a powerful strategy for drug repositioning or for identifying the molecular targets responsible for the observed biological activity of a compound. For pyridazine derivatives, potential targets could include enzymes such as kinases, oxidoreductases, or other proteins involved in cellular signaling pathways.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Development of Predictive Models for Biological Activity

The development of predictive QSAR models for a series of compounds analogous to 3-(Benzylthio)-6-chloropyridazine would involve a systematic process. Initially, a dataset of structurally related pyridazine derivatives with experimentally determined biological activities would be compiled. For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, such as electronic, steric, and hydrophobic properties.

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would then be employed to establish a mathematical relationship between the calculated descriptors and the observed biological activity. The resulting equation forms the QSAR model. The predictive power of the model is then rigorously validated using internal and external validation techniques to ensure its robustness and ability to accurately predict the activity of new, untested compounds.

Table 1: Key Molecular Descriptors in QSAR Modeling

| Descriptor Type | Description | Examples |

| Electronic | Describes the electronic properties of the molecule. | Dipole moment, HOMO/LUMO energies, Atomic charges |

| Steric | Relates to the size and shape of the molecule. | Molecular weight, Molar refractivity, van der Waals volume |

| Hydrophobic | Quantifies the hydrophobicity of the molecule. | LogP (octanol-water partition coefficient) |

| Topological | Describes the connectivity of atoms in the molecule. | Wiener index, Kier & Hall connectivity indices |

Correlation of Structural Features with Activity

For a molecule like 3-(Benzylthio)-6-chloropyridazine, a QSAR study would aim to identify which structural features are most influential on its biological activity. The pyridazine ring itself is a key pharmacophore found in various biologically active compounds. The substituents at the 3 and 6 positions are critical for modulating this activity.

A hypothetical QSAR model for a series of 3-(R-thio)-6-chloropyridazines might reveal the following correlations:

The nature of the R group in the thioether moiety: Variations in the size, lipophilicity, and electronic properties of the R group (in this case, benzyl) could significantly impact activity. For instance, the aromaticity and steric bulk of the benzyl group are likely important contributors.

The chloro substituent at the 6-position: The electronegativity and size of the chlorine atom are key features. Replacing it with other halogens or different functional groups would be expected to alter the activity profile, and a QSAR model could quantify this effect.

By analyzing the coefficients of the descriptors in the QSAR equation, researchers can infer the relative importance of different structural features. For example, a positive coefficient for a descriptor like LogP would suggest that increasing hydrophobicity is beneficial for the biological activity, while a negative coefficient would indicate the opposite.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. While specific MD simulation studies for 3-(Benzylthio)-6-chloropyridazine are not found in the surveyed literature, this technique could provide valuable insights into its conformational flexibility and stability.

An MD simulation of 3-(Benzylthio)-6-chloropyridazine would involve placing the molecule in a simulated environment, typically a box of solvent molecules like water, and then calculating the forces between all atoms and their subsequent movements over a series of small time steps. This generates a trajectory of the molecule's motion, revealing its preferred conformations and the energy barriers between them.

Key insights that could be gained from MD simulations include:

Conformational Preferences: The simulation would reveal the most stable three-dimensional arrangement of the molecule. This includes the rotational freedom around the sulfur-carbon bonds of the benzylthio group and how the benzyl ring and the pyridazine ring are oriented with respect to each other.

Flexibility and Dynamics: MD simulations can quantify the flexibility of different parts of the molecule. For instance, the benzylthio side chain is likely to be more flexible than the rigid pyridazine core. Understanding this flexibility is crucial as it can influence how the molecule binds to a biological target.

Solvent Effects: The simulation explicitly includes solvent molecules, allowing for the study of how interactions with the solvent (e.g., hydrogen bonding with water) affect the molecule's conformation and stability.

Table 2: Potential Applications of Molecular Dynamics Simulations for 3-(Benzylthio)-6-chloropyridazine

| Simulation Aspect | Information Gained |

| Conformational Sampling | Identification of low-energy conformers and their relative populations. |

| Root Mean Square Deviation (RMSD) | Assessment of the overall structural stability of the molecule over time. |

| Root Mean Square Fluctuation (RMSF) | Identification of flexible and rigid regions within the molecule. |

| Radial Distribution Function (RDF) | Analysis of the interactions between the molecule and solvent molecules. |

By providing a dynamic picture of the molecule's behavior at the atomic level, molecular dynamics simulations can complement the static information from QSAR models and provide a deeper understanding of the structural determinants of the biological activity of 3-(Benzylthio)-6-chloropyridazine.

Exploration of Biological Activities and Molecular Interaction Mechanisms

Anticancer Activity and Cellular Mechanisms (In Vitro Studies)

The search for novel anticancer agents has led to the investigation of various heterocyclic compounds, with pyridazine (B1198779) derivatives showing notable promise. The compound 3-(Benzylthio)-6-chloropyridazine and its analogues have been a focal point of research due to their potential to combat cancer through multiple cellular mechanisms.

Inhibition of Cell Proliferation and Cytotoxicity in Cancer Cell Lines

Derivatives of 3-allylthio-6-chloropyridazine have demonstrated significant antiproliferative activities against a range of human cancer cell lines. nih.gov In vitro studies using the MTT assay revealed that these compounds could inhibit the growth of lung cancer (A549), hepatoblastoma (Hep3b), prostate cancer (PC3), colon cancer (SW480), and cervical cancer (HeLa) cells. nih.gov Notably, one derivative, 3-allylthio-6-homopiperidinylaminopyridazine, exhibited higher potency in inhibiting the growth of these cell lines than the commonly used chemotherapy drug 5-fluorouracil (B62378) (5-FU). nih.gov

Further research into similar structures, such as 3-allylthio-6-aminopyridazine derivatives, showed antiproliferative activity against SK-Hep-1 human liver cancer cells. researchgate.net Two specific compounds in this series demonstrated greater potency in inhibiting the growth of these hepatocellular carcinoma cells than the reference compound K6. researchgate.net The cytotoxic effects of new benzopyridazine derivatives have also been evaluated against HCT-116, HepG-2, and MCF-7 human cancer cell lines, with some compounds showing promising activity, particularly against the HepG-2 cell line. ekb.eg

The cytotoxic potential of related heterocyclic systems has also been explored. For instance, certain (1,3')-bis-tetrahydroisoquinolines and pentacyclic piperazine (B1678402) systems have shown considerable activity against various human and mouse tumor cell lines, including K562 myelogenous leukemia, A549 lung carcinoma, MCF-7 breast adenocarcinoma, and P388 and L1210 leukemia. nih.gov Similarly, derivatives of 1,3,4-thiadiazole (B1197879) have been tested for their cytotoxic activity against prostate (PC3), glioblastoma (U87), and breast (MDA) cancer cell lines, with some demonstrating significant effects. nih.govnih.gov

Interactive Table: Cytotoxicity of Pyridazine and Related Derivatives against Various Cancer Cell Lines

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| 3-Allylthio-6-(mono or disubstituted)aminopyridazines | A549, Hep3b, PC3, SW480, HeLa | Antiproliferative activity, with one derivative more potent than 5-FU. | nih.gov |

| 3-Allylthio-6-aminopyridazine derivatives | SK-Hep-1 | Antiproliferative activity, with two compounds more potent than reference K6. | researchgate.net |

| Benzopyridazine derivatives | HCT-116, HepG-2, MCF-7 | Promising antiproliferative agents, particularly against HepG-2. | ekb.eg |

| (1,3')-bis-Tetrahydroisoquinolines and Piperazine Systems | K562, A549, MCF-7, P388, L1210 | Considerable cytotoxic activity. | nih.gov |

Modulation of Apoptosis Pathways

Apoptosis, or programmed cell death, is a critical process for normal development and tissue homeostasis, and its evasion is a hallmark of cancer. nih.gov Therapeutic strategies that can induce apoptosis in cancer cells are of significant interest. Pyridazine derivatives have been investigated for their ability to modulate these pathways.

One of the key mechanisms by which anticancer drugs induce apoptosis is through the intrinsic pathway, which involves the permeabilization of the mitochondrial outer membrane and the subsequent release of pro-apoptotic factors like cytochrome c. nih.govmdpi.comencyclopedia.pub This process is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. mdpi.comnih.gov The extrinsic pathway, on the other hand, is initiated by the binding of death ligands to death receptors on the cell surface. nih.gov Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic program. nih.govnih.gov

Studies on novel chloropyridazine hybrids have shown that they can act as promising anticancer agents by inducing apoptosis. nih.gov These compounds were designed to target the PARP-1 receptor, an enzyme involved in DNA repair and apoptosis. nih.gov The research indicated that these hybrids led to a significant inhibition of cell proliferation and induced apoptosis. nih.gov

The PI3K/Akt signaling pathway is another crucial regulator of cell survival and apoptosis. mdpi.compreprints.org Hyperactivation of this pathway is common in many cancers and promotes cell growth and resistance to apoptosis. preprints.org Some anticancer compounds exert their effects by inhibiting this pathway, thereby promoting apoptosis. mdpi.com

Targeting Kinases and Other Regulatory Enzymes

Protein kinases are key regulators of numerous cellular processes, including cell growth, proliferation, and survival. mdpi.com Their dysregulation is a frequent event in cancer, making them attractive targets for therapeutic intervention. nih.govlabiotech.eu Kinase inhibitors have emerged as a major class of targeted cancer therapies. nih.govlabiotech.eu

The pyridazine scaffold is recognized as a "privileged" structure in medicinal chemistry due to its advantageous physicochemical and biological properties. nih.gov This has led to the development of pyridazine-containing compounds that target various kinases. For example, some derivatives have been designed as inhibitors of receptor tyrosine kinases (RTKs), which play a crucial role in signaling pathways that drive tumor growth. mdpi.com While many RTK inhibitors are multi-targeted, there is a growing effort to develop more selective inhibitors to reduce side effects. mdpi.com

The PI3K/AKT/mTOR pathway is a critical signaling network that is often hyperactivated in cancer, promoting cell survival and proliferation. preprints.orglabiotech.eu Inhibitors targeting components of this pathway, such as PI3K, are being actively developed. labiotech.eu

Furthermore, enzymes like PARP-1, which is involved in DNA repair, have been identified as important targets. nih.gov Inhibiting PARP-1 can be particularly effective in tumors with deficiencies in other DNA repair mechanisms. nih.gov Molecular hybridization strategies have been employed to combine a chloropyridazine scaffold, a potential PARP-1 inhibitor, with other pharmacophoric moieties to create novel anticancer agents. nih.gov

Interactions with DNA and other Cellular Macromolecules

The ability of a compound to interact with DNA and other essential cellular macromolecules can be a key determinant of its anticancer activity. Such interactions can lead to the disruption of DNA replication and repair processes, ultimately triggering cell death. nih.gov

For instance, some anticancer agents function by causing DNA damage. nih.gov A well-established marker for DNA double-strand breaks is γ-H2Ax. nih.gov The observation of increased γ-H2Ax levels in cancer cells treated with certain compounds indicates the occurrence of DNA damage. nih.gov Benzopyridazine derivatives have been noted for their potential to act as DNA intercalating agents and inhibitors of topoisomerases. ekb.eg

Furthermore, the overexpression of DNA repair proteins, such as those in the nucleotide excision repair (NER) pathway, can contribute to resistance to certain chemotherapy drugs. nih.gov Therefore, compounds that can interfere with these repair mechanisms or directly damage DNA are valuable in cancer therapy.

Antimicrobial Activities (Antibacterial and Antifungal Investigations)

In addition to their anticancer potential, pyridazine derivatives have also been explored for their antimicrobial properties. The emergence of multidrug-resistant (MDR) pathogens presents a significant global health challenge, necessitating the discovery of new antimicrobial agents. nih.govnih.gov

Bacterial Strain Susceptibility and Minimum Inhibitory Concentrations (MIC)

Several studies have synthesized and evaluated new heterocyclic compounds based on 6-chloropyridazine-3(2H)-thione for their antimicrobial activity. researchgate.net These investigations have revealed that some of these compounds exhibit a strong response against both Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.net

For example, a series of new tricyclic flavonoids, which share some structural similarities with certain pyridazine derivatives, were tested against various microbial strains. nih.gov All seven tested compounds showed the highest antimicrobial activity against Staphylococcus aureus, with inhibition zones of up to 23 mm. nih.gov Three of these compounds also demonstrated good antifungal properties against Candida parapsilosis, with inhibition zones of around 17 mm. nih.gov

In another study, the antibacterial activity of pyrazole (B372694) and thiazole (B1198619) derivatives was assessed against several bacterial species, including multidrug-resistant strains. nih.gov All the tested azoles showed antibacterial activity against MDR Acinetobacter baumannii isolates, with MIC values ranging from 512 µg/mL to 1,024 µg/mL. nih.gov Certain pyrazoles and thiazoles also exhibited activity against Klebsiella pneumoniae isolates with an MIC of 1,024 µg/mL. nih.gov Furthermore, specific pyrazoles were found to significantly reduce the viable cell count of MDR A. baumannii and inhibit biofilm formation. nih.gov

The antimicrobial activity of 1-benzyl-1,2,3-triazole derivatives has also been investigated. scielo.org.mx One compound showed selective moderate inhibition of Staphylococcus aureus growth, while another was effective against Escherichia coli and Salmonella enterica. scielo.org.mx

Interactive Table: Antimicrobial Activity of Pyridazine and Related Heterocyclic Compounds

| Compound Class | Microbial Strain(s) | Activity/Measurement | Reference(s) |

|---|---|---|---|

| Tricyclic Flavonoids | Staphylococcus aureus | Inhibition zone up to 23 mm | nih.gov |

| Tricyclic Flavonoids | Candida parapsilosis | Inhibition zone around 17 mm | nih.gov |

| Pyrazoles and Thiazoles | MDR Acinetobacter baumannii | MIC: 512-1024 µg/mL | nih.gov |

| Pyrazoles and Thiazoles | Klebsiella pneumoniae | MIC: 1024 µg/mL | nih.gov |

| Pyrazoles | MDR Acinetobacter baumannii | Reduction in viable cells and biofilm inhibition | nih.gov |

| 1-Benzyl-1,2,3-triazole derivative | Staphylococcus aureus | Moderate inhibition | scielo.org.mx |

Fungal Strain Susceptibility

While specific studies detailing the antifungal activity of 3-(Benzylthio)-6-chloropyridazine against a broad panel of fungal strains are not extensively documented in publicly available literature, the general class of pyridazine and thioether-containing heterocyclic compounds has demonstrated notable antifungal potential. Research into related structures, such as pyridine- and thiazole-based hydrazides, has shown activity against various bacterial and fungal strains. nih.gov For instance, certain derivatives have exhibited significant minimal inhibitory concentration (MIC) values, indicating their potential to curb fungal growth. nih.gov The activity is often linked to specific structural features, such as the presence of hydroxyl or bromo groups on associated aromatic rings, which can enhance the antimicrobial effect. nih.gov

The evaluation of antifungal efficacy is typically conducted using standardized methods to determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). nih.gov Studies on other novel heterocyclic compounds, such as 1,2,3-triazole phenylhydrazone derivatives, have shown potent activity against phytopathogenic fungi like Rhizoctonia solani and Sclerotinia sclerotiorum, highlighting the promise of nitrogen-containing heterocycles in antifungal drug discovery. rsc.org Although direct data for 3-(Benzylthio)-6-chloropyridazine is scarce, the known antifungal properties of the broader pyridazine and thioether families suggest it as a candidate for future susceptibility testing.

Table 1: Illustrative Antifungal Activity of Related Heterocyclic Compounds (Note: Data below is for related compound classes, not 3-(Benzylthio)-6-chloropyridazine itself)

| Compound Class | Fungal Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Pyridine-thiazole hydrazide derivative (5j) | Aspergillus niger | 6.25 | nih.gov |

| Pyridine-thiazole hydrazide derivative (5j) | Candida albicans | 6.25 | nih.gov |

| Thiazolo[5,4-b]pyridine alkaloid (BFA, 10) | Alternaria fragriae | 12.5 | acs.org |

| 1,2,3-Triazole phenylhydrazone (5p) | Rhizoctonia solani | 0.18 | rsc.org |

Mechanism of Action against Microbial Targets (e.g., enzyme inhibition, cell wall disruption)

The precise mechanism of action for 3-(Benzylthio)-6-chloropyridazine against microbial targets has not been specifically elucidated. However, based on the known mechanisms of related sulfur- and nitrogen-containing heterocyclic compounds, several plausible pathways can be hypothesized.

One common mechanism for antimicrobial agents is the inhibition of essential enzymes within the pathogen. Compounds containing thioether or thiazole moieties are known to interact with various enzymes, potentially altering their function and disrupting critical metabolic pathways. researchgate.net The sulfur atom in the benzylthio group could play a role in coordinating with metallic ions in enzyme active sites, leading to inhibition.

Another potential mechanism is the disruption of the fungal cell wall or membrane integrity. The lipophilic nature of the benzyl (B1604629) group combined with the polar pyridazine ring could facilitate the compound's insertion into the lipid bilayer of the cell membrane, leading to increased permeability, leakage of intracellular components, and eventual cell death. The ability of certain molecules to be adsorbed at the cell interface is a key factor in their action on the cell membrane. researchgate.net Further research, including studies on enzymatic inhibition and cell morphology, would be necessary to determine the specific molecular targets of 3-(Benzylthio)-6-chloropyridazine in susceptible fungal strains.

Anti-inflammatory and Analgesic Effects (In Vitro Models)

The pyridazine scaffold is a well-established pharmacophore in the development of agents with anti-inflammatory and analgesic properties. Numerous derivatives have been synthesized and evaluated in various in vitro models, demonstrating significant potential to mitigate inflammatory responses. nih.govnih.gov These effects are often mediated through the inhibition of key enzymes and the modulation of inflammatory signaling pathways. While direct in vitro analgesic data for 3-(Benzylthio)-6-chloropyridazine is limited, the anti-inflammatory activity observed in related compounds is often correlated with analgesic effects, particularly in models of inflammatory pain. nih.gov

Inhibition of Inflammatory Mediators (e.g., COX, PDE)

A primary mechanism by which many anti-inflammatory drugs exert their effects is through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. nih.gov The therapeutic action of non-steroidal anti-inflammatory drugs (NSAIDs) is primarily due to the inhibition of COX-2, the inducible isoform of the enzyme, while adverse effects are often linked to the inhibition of the constitutive COX-1 isoform. nih.gov Pyridazine derivatives have been extensively explored as selective COX-2 inhibitors. nih.govnih.gov

Studies on various heterocyclic systems, including pyridazinones and thienopyrimidines, have identified compounds with potent and selective COX-2 inhibitory activity. nih.govbioworld.com For example, certain 2,4-disubstituted-thieno[2,3-d]pyrimidines have shown selective inhibition of human COX-2 with IC50 values in the low micromolar range. bioworld.com This body of research suggests that the 6-chloropyridazine moiety within 3-(Benzylthio)-6-chloropyridazine could serve as a suitable scaffold for interacting with the active site of the COX-2 enzyme.

Phosphodiesterases (PDEs) are another class of enzymes targeted for anti-inflammatory effects. PDEs regulate intracellular levels of cyclic nucleotides like cAMP and cGMP, which are key second messengers in inflammatory signaling. Inhibition of specific PDE isoforms, such as PDE4, can lead to an increase in cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines.

Table 2: In Vitro COX-2 Inhibition by Related Heterocyclic Compounds (Note: The data presented is for analogous compounds to illustrate the potential of the general scaffold.)

| Compound/Class | COX-2 Inhibition (IC50) | Selectivity Index (COX-1/COX-2) | Reference |

|---|---|---|---|

| Celecoxib (Reference Drug) | 0.055 µM | 179.4 | nih.gov |

| Fluorinated Triarylpyrazole (12) | 0.049 µM | 253.1 | nih.gov |

| Thieno[2,3-d]pyrimidine (PKD-P14) | 5.3 µM | > 18.8 | bioworld.com |

| Valdecoxib (Reference Drug) | 0.005 µM | - | selleckchem.com |

Modulation of Inflammatory Pathways

Beyond direct enzyme inhibition, the anti-inflammatory effects of pyridazine derivatives can be attributed to their ability to modulate complex intracellular signaling pathways. The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as the COX-2 enzyme. nih.govmdpi.com

In vitro studies on human monocytic cells have shown that certain pyridazinone derivatives can inhibit the activation of NF-κB induced by lipopolysaccharide (LPS), a potent inflammatory stimulus. nih.gov By preventing the activation of NF-κB, these compounds can effectively block the downstream cascade of inflammatory mediator production. nih.gov This inhibition can occur upstream, for instance, through the reduction of reactive oxygen species (ROS) that can activate the NF-κB pathway. nih.gov Additionally, mitogen-activated protein kinase (MAPK) signaling pathways are also implicated in the inflammatory response and can be modulated by anti-inflammatory compounds. mdpi.com The potential of 3-(Benzylthio)-6-chloropyridazine to interfere with these key inflammatory pathways represents a promising area for future mechanistic investigation.

Other Investigated Biological Activities (In Vitro/Mechanistic Focus)

Antioxidant Potential

Compounds that possess antioxidant activity can neutralize harmful reactive oxygen species (ROS), thereby reducing oxidative stress, which is a key component of inflammation and cellular damage. The antioxidant potential of novel compounds is frequently assessed using in vitro chemical assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. magtechjournal.comresearchgate.net

The DPPH assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. nih.gov The FRAP assay, conversely, measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form. nih.gov

Table 3: Methods for Assessing In Vitro Antioxidant Potential

| Assay | Principle | Measurement | Reference |

|---|---|---|---|

| DPPH Radical Scavenging | Measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical. | Decrease in absorbance at ~517 nm, often reported as IC50. | nih.gov |

| Ferric Reducing Antioxidant Power (FRAP) | Measures the reduction of a colorless Fe³⁺-TPTZ complex to a blue-colored Fe²⁺-TPTZ complex. | Increase in absorbance at ~593 nm. | nih.gov |

Enzyme Inhibition (e.g., MAO, AChE)

The pyridazine nucleus is a versatile scaffold for designing enzyme inhibitors. benthamdirect.com Research has particularly focused on its derivatives as inhibitors of monoamine oxidases (MAO) and, to a lesser extent, cholinesterases (ChE).

Monoamine Oxidase (MAO) Inhibition: Monoamine oxidase inhibitors are crucial in the development of treatments for neurodegenerative disorders like Parkinson's disease. nih.govnih.gov A series of 24 pyridazinobenzylpiperidine derivatives were synthesized and assessed for their ability to inhibit MAO-A and MAO-B. nih.govresearchgate.net The findings revealed that most of these compounds were more effective at inhibiting MAO-B than MAO-A. nih.gov

Compound S5 , which features a chloro-substitution at the 3-position, was identified as the most potent MAO-B inhibitor with an IC50 value of 0.203 μM. nih.govresearchgate.net It also demonstrated a high selectivity index (SI) of 19.04 for MAO-B over MAO-A. nih.gov Another compound, S16 , also showed notable MAO-B inhibition with an IC50 of 0.979 μM. nih.govresearchgate.net Kinetic analyses determined that the inhibition mechanism for compounds S5 and S16 is of a competitive and reversible type. researchgate.net Furthermore, these lead compounds showed the ability to penetrate the blood-brain barrier in parallel artificial membrane permeability assay (PAMPA) studies, a critical characteristic for drugs targeting the central nervous system. nih.govresearchgate.net

Table 1: MAO Inhibitory Activity of Select Pyridazine Derivatives

| Compound | MAO-A Inhibition (IC50, µM) | MAO-B Inhibition (IC50, µM) | Selectivity Index (SI) for MAO-B | Reference |

|---|---|---|---|---|

| S5 (3-Cl derivative) | 3.857 | 0.203 | 19.04 | researchgate.net, nih.gov |

| S15 | 3.691 | - | - | nih.gov |

| S16 (2-CN derivative) | - | 0.979 | - | researchgate.net, nih.gov |

Cholinesterase (AChE) Inhibition: Pyridazinone analogs have been recognized for their potential as cholinesterase inhibitors. benthamdirect.com While direct studies on 3-(Benzylthio)-6-chloropyridazine are limited, related structures have been investigated. For instance, ladostigil, a multi-target drug, combines selective MAO-B inhibition with reversible cholinesterase inhibition. mdpi.com Other heterocyclic compounds like donepezil (B133215) and galantamine are well-known AChE inhibitors that interact with the enzyme's active and peripheral sites. mdpi.com This suggests that the pyridazine scaffold could be further explored for designing dual-target inhibitors relevant to neurodegenerative diseases. mdpi.com

Receptor Modulation (e.g., GABA-A, Cannabinoid CB1)

Derivatives of the pyridazine structure have been shown to modulate key receptors in the central nervous system, including GABA-A and cannabinoid CB1 receptors.